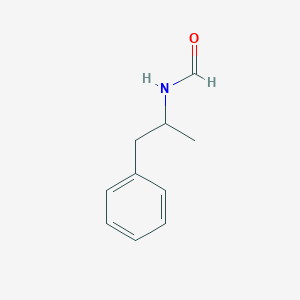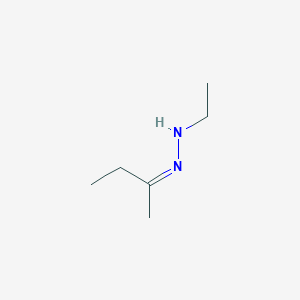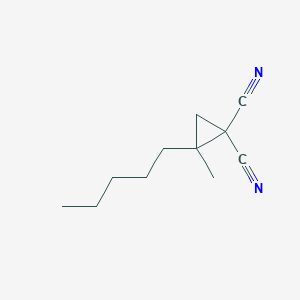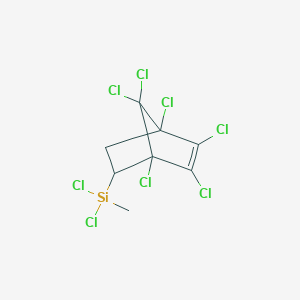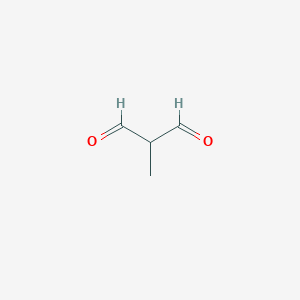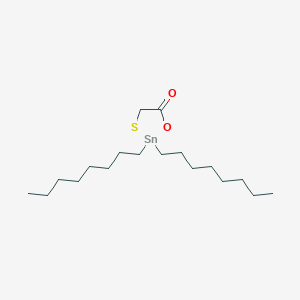
1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in biological and medical research. This compound has shown promising results in various studies, and its synthesis and mechanism of action have been extensively researched.
作用机制
The mechanism of action of 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- involves its interaction with biomolecules such as proteins, DNA, and RNA. This compound has a high affinity towards these biomolecules, which results in the formation of a complex. This complex can then be visualized using fluorescence microscopy, which allows for the tracking of various cellular processes and interactions.
生化和生理效应
1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- has been found to have minimal biochemical and physiological effects. It has been shown to be non-toxic and non-cytotoxic towards various cell lines, which makes it an ideal candidate for biological and medical research. However, further studies are required to determine its long-term effects on living organisms.
实验室实验的优点和局限性
One of the main advantages of 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- is its high selectivity and sensitivity towards biomolecules. This makes it an ideal candidate for imaging various biological processes and interactions. Additionally, its non-toxic and non-cytotoxic nature makes it safe for use in biological and medical research. However, one of the main limitations of this compound is its limited solubility in aqueous solutions, which can hinder its applications in certain experiments.
未来方向
There are several future directions for the research and development of 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl-. One of the main areas of interest is the modification of its chemical structure to improve its solubility in aqueous solutions. Additionally, further studies are required to determine its long-term effects on living organisms. Furthermore, its potential applications in drug delivery systems and therapeutic agents should be explored. Overall, the future of 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- looks promising, and it has the potential to revolutionize various scientific research fields.
In conclusion, 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis and mechanism of action have been extensively researched, and it has been found to have minimal biochemical and physiological effects. However, further studies are required to determine its long-term effects on living organisms, and its potential applications in drug delivery systems and therapeutic agents should be explored. Overall, 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- has the potential to revolutionize various scientific research fields.
合成方法
The synthesis of 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- involves the reaction of 2,2-dioctyl-1,3-propanediol with tin(IV) chloride in the presence of thionyl chloride. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization. The purity and yield of the compound can be determined using analytical techniques such as NMR spectroscopy or HPLC.
科学研究应用
1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- has been found to have potential applications in various scientific research fields. One of the main areas of interest is its use as a fluorescent probe for imaging biological systems. This compound has shown high selectivity and sensitivity towards various biomolecules such as proteins, DNA, and RNA. It can be used to visualize cellular processes and interactions, which can aid in the understanding of various biological phenomena.
属性
CAS 编号 |
15535-79-2 |
|---|---|
产品名称 |
1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- |
分子式 |
C18H36O2SSn |
分子量 |
435.3 g/mol |
IUPAC 名称 |
2,2-dioctyl-1,3,2-oxathiastannolan-5-one |
InChI |
InChI=1S/2C8H17.C2H4O2S.Sn/c2*1-3-5-7-8-6-4-2;3-2(4)1-5;/h2*1,3-8H2,2H3;5H,1H2,(H,3,4);/q;;;+2/p-2 |
InChI 键 |
KEUUHXDTZRYITO-UHFFFAOYSA-L |
SMILES |
CCCCCCCC[Sn]1(OC(=O)CS1)CCCCCCCC |
规范 SMILES |
CCCCCCCC[Sn]1(OC(=O)CS1)CCCCCCCC |
其他 CAS 编号 |
15535-79-2 |
物理描述 |
Liquid |
Pictograms |
Irritant; Health Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



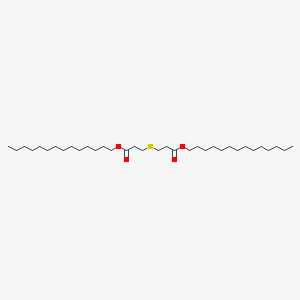
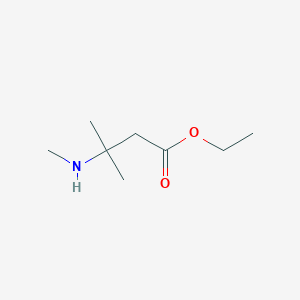
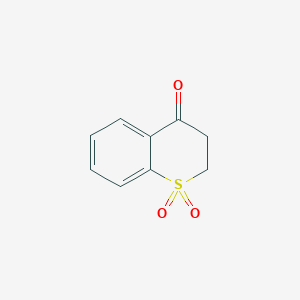
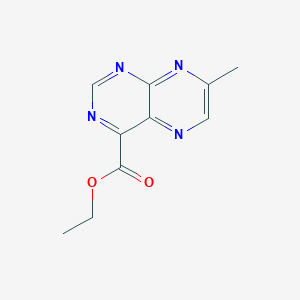
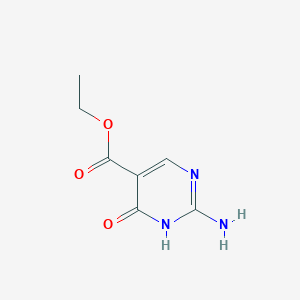
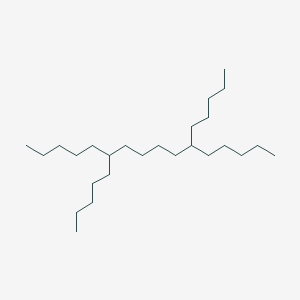
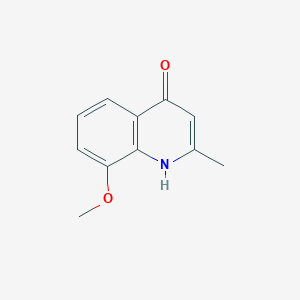
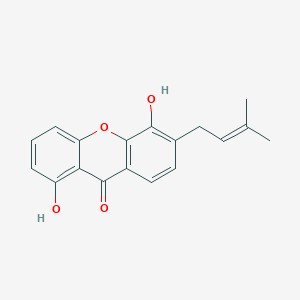
![4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-YL)cyclohexan-1-one](/img/structure/B96575.png)
